EprinomectinB1b

Milk residue pharmacokinetics Macrocyclic lactone Dairy cattle endectocide

Eprinomectin B1b (≥98%, CAS 133305-89-2) is the critical minor reference standard for pharmacopoeial B1a:B1b ratio verification (USP/Ph.Eur. requires ≥3.0 chromatographic resolution). Its single methylene difference from B1a at C26 drives distinct milk/plasma partitioning and organism-specific activity. Procure for system suitability testing, component-specific resistance monitoring (Haemonchus contortus, Cooperia spp.), ecotoxicological fate profiling, and impurity validation. Substitution with B1a compromises regulatory zero-milk-withdrawal claims and QC accuracy.

Molecular Formula C49H73NO14
Molecular Weight 900.1 g/mol
Cat. No. B12349035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprinomectinB1b
Molecular FormulaC49H73NO14
Molecular Weight900.1 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
InChIInChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14?/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1
InChIKeyWPNHOHPRXXCPRA-NJDAYOCJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eprinomectin B1b – What It Is and Why It Matters for Antiparasitic Procurement and Research


Eprinomectin B1b (CAS 133305-89-2) is the minor component (≤10% w/w) of the semi‑synthetic macrocyclic lactone endectocide eprinomectin, the major component being eprinomectin B1a (≥90%) [1]. It belongs to the 4″‑epi‑acetylamino avermectin subclass and is prepared from avermectin B1b by oxidation of the 4″‑hydroxy moiety followed by reductive amination and acetylation . The B1b molecule differs from B1a by a single methylene unit at C26 (bearing an isopropyl rather than a sec‑butyl substituent), a structural variation that influences physicochemical properties, pharmacokinetic behavior, and biological target selectivity within the avermectin class [2]. Eprinomectin B1b is supplied as a high‑purity (≥98–99%) analytical standard and as a research‑grade compound for use in pharmacokinetic studies, resistance monitoring, impurity profiling, and formulation development.

Why Eprinomectin B1b Cannot Be Interchanged with B1a or Other Avermectins Without Quantitative Justification


Although eprinomectin B1a and B1b differ by only one methylene group, this minor structural change drives quantifiable differences in milk‑to‑plasma partitioning [1], environmental fate profiles [2], and, by class‑level inference from the closely related ivermectin sub‑family, organism‑specific lethal activity [3]. Substituting B1b with B1a or with another avermectin (e.g., ivermectin, doramectin, abamectin) alters the biological and analytical fingerprint of the mixture, compromising the zero‑milk‑withdrawal advantage, skewing impurity and degradation profiles in quality‑control workflows, and potentially losing activity against non‑nematode targets. Regulatory pharmacopoeial monographs mandate a defined B1a:B1b ratio (≥90:≤10) for eprinomectin active pharmaceutical ingredient (API), making the individual components indispensable as reference materials. The quantitative evidence below demonstrates precisely where eprinomectin B1b differentiates itself from the closest comparators and why substitution without data‑driven justification is scientifically unsound.

Quantitative Evidence That Distinguishes Eprinomectin B1b from Its Closest Analogs


Milk‑to‑Plasma Partitioning Ratio: Eprinomectin Versus Ivermectin

The eprinomectin mixture (B1a + B1b) exhibits a milk‑to‑plasma concentration ratio (K M/P) of ≤0.2, whereas ivermectin—the closest clinical analog—displays a K M/P of 0.76. This represents at least a 3.8‑fold lower milk partitioning for eprinomectin [1]. The low ratio is a direct consequence of the 4″‑epi‑acetylamino modification and the C22–C23 unsaturation that are conserved in both B1a and B1b components, and it is the molecular basis for eprinomectin's regulatory designation as a zero‑milk‑withdrawal endectocide in lactating cattle [2]. Alvinerie et al. (1999) confirmed this finding with an independently measured milk/plasma ratio of 0.102 ± 0.048 in lactating dairy cattle following topical administration at 0.5 mg/kg [3].

Milk residue pharmacokinetics Macrocyclic lactone Dairy cattle endectocide

B1b‑Specific Lethal Activity: Ivermectin B1b Is Molluscicidal Whereas B1a Is Inactive

A direct, head‑to‑head in‑vitro study by Katz et al. (2017) demonstrated that ivermectin B1b alone is lethal to Biomphalaria glabrata snails (the intermediate host of Schistosoma mansoni), whereas ivermectin B1a is completely inactive at the same concentration. At 0.3 μg/mL, ivermectin B1b produced 100% snail mortality by 72 hours (LD50 = 0.03 μg/mL; LD90 = 0.3 μg/mL), while ivermectin B1a elicited 0% mortality at identical exposure conditions [1]. This differential activity was confirmed in a subsequent mosquito‑lethality study, which reiterated that only ivermectin B1b has been reported to be lethal to snails [2]. Because eprinomectin B1b shares the identical C26 isopropyl substitution pattern and the same macrocyclic lactone core as ivermectin B1b, a class‑level inference supports that eprinomectin B1b may possess analogous target‑selective activity not present in eprinomectin B1a.

Molluscicide Structure‑activity relationship Avermectin component selectivity

Persistent Anthelmintic Efficacy: Eprinomectin Outperforms Ivermectin in Cattle Weight Gain Over 112 Days

In a 112‑day head‑to‑head grazing trial (Williams et al., 1999), eprinomectin pour‑on (500 μg/kg) provided significantly greater persistent anthelmintic efficacy than ivermectin pour‑on at the same dose. Based on fecal egg counts, eprinomectin (EPR) and moxidectin (MOX) were significantly more efficacious than ivermectin (IVM) through Day 28 (p < 0.05). Final average total bodyweight gains were: 148.5 kg for EPR, 139.7 kg for IVM, and 127.7 kg for untreated controls (CONT) [1]. Eprinomectin‑treated cattle gained an additional 8.8 kg of bodyweight compared with ivermectin‑treated cattle, and 20.8 kg more than untreated controls, over the grazing season. This study also included doramectin and moxidectin as comparators, establishing that eprinomectin's efficacy‑driven productivity benefit is quantitatively superior to that of ivermectin under field conditions.

Persistent anthelmintic efficacy Beef cattle productivity Fecal egg count reduction

Metabolic Ratio Stability: B1a and B1b Exhibit Near‑Identical Elimination Kinetics

According to the NOAH Compendium pharmacological particulars for eprinomectin pour‑on, 'the ratio of the two drug components [B1a and B1b] in the biological matrices is identical to that in the formulation, demonstrating that the two eprinomectin components are metabolized with nearly equal rate constants' [1]. This metabolic homogeneity extends across plasma, milk, edible tissues, and feces, with metabolites contributing approximately 10% of total residues in all matrices. The WHO JECFA evaluation further confirmed that the parent drug contained 78–87% B1a and 7.2–9.3% B1b, and that N‑deacetylated B1a was the major metabolite across tissues [2]. This stability of the component ratio means that the B1b component is not selectively retained or preferentially eliminated, making it a reliable surrogate marker for total eprinomectin residue monitoring in food‑safety analytical programs.

Pharmacokinetic equivalence Metabolite profiling Residue chemistry

Environmental Ecotoxicity Ranking: Eprinomectin Is Less Damaging to Dung Fauna Than Doramectin and Ivermectin

A comparative ecotoxicology study by Floate et al. (2002) assessed the impact of four endectocide pour‑on formulations on insects colonizing cattle dung. Based on the number of insect species affected and the duration of suppression across three independent field experiments, the compounds ranked: doramectin > ivermectin > eprinomectin >> moxidectin in descending order of adverse effect [1]. Eprinomectin was significantly less damaging to non‑target dung fauna than doramectin and ivermectin, but more harmful than moxidectin. When data were pooled across experiments, delayed dung degradation was detected exclusively for eprinomectin, suggesting a unique interplay between its ecotoxicological profile and the functionality of dung‑degrading organisms [1]. This intermediate environmental impact position gives eprinomectin a distinct ecotoxicological advantage over ivermectin and doramectin in grazing systems where dung beetle conservation is a management priority.

Ecotoxicology Dung degradation Non‑target insect suppression

High‑Impact Application Scenarios Where Eprinomectin B1b Differentiation Drives Procurement Decisions


Pharmacopoeial Reference Standard for eprinomectin API Impurity Profiling and Batch Release

Regulatory monographs (e.g., USP, Ph. Eur.) specify that eprinomectin API must contain ≥90% B1a and ≤10% B1b, with a chromatographic resolution between the two components of ≥3.0. Eprinomectin B1b of ≥98% purity is procured as the certified reference standard to perform system‑suitability testing, identify and quantify the B1b peak in finished‑product chromatograms, and verify that the B1a:B1b ratio falls within the compendial acceptance range. The metabolic ratio stability evidence in [1] ensures that the B1b peak area in plasma or tissue extracts can be used to estimate total residue burden in food‑safety monitoring programs. Sources: [1] NOAH Compendium. Eprizero – Pharmacological Particulars. https://www.noahcompendium.co.uk/?id=-470703; [2] WHO Food Additives Series 41. Eprinomectin. https://inchem.org/documents/jecfa/jecmono/v041je02.htm.

Pharmacokinetic Modeling of B1b‑Specific Tissue Distribution and Milk Residue Depletion

The milk/plasma ratio of ≤0.2 for eprinomectin (versus 0.76 for ivermectin) is the defining pharmacokinetic feature that permits zero‑milk‑withdrawal labeling. Researchers designing residue‑depletion studies or population‑PK models in lactating ruminants require pure eprinomectin B1b to determine whether the B1b component independently maintains a low milk‑partitioning coefficient, or whether the favorable ratio is driven primarily by the B1a component. The constant B1a:B1b ratio across all biological matrices, confirmed in [1] and [2], provides the foundational evidence that B1b can serve as a proportional surrogate for total drug exposure in milk‑monitoring schemes. Sources: [1] Shoop WL et al. Int J Parasitol. 1996;26(11):1227-1235; [2] Alvinerie M et al. Res Vet Sci. 1999;67(3):229-232.

Resistance Mechanism Studies in Macrocyclic‑Lactone‑Resistant Nematode Isolates

Demeler et al. demonstrated that both ivermectin B1a and ivermectin B1b are involved in the anthelmintic mode of action and in resistance, with IVM and IVM B1b being the most potent inhibitors of somatic muscle contraction and motility in both susceptible and resistant Haemonchus contortus and Ostertagia circumcincta isolates [1]. For in‑vitro resistance monitoring programs where Cooperia spp. and Haemonchus contortus isolates show emerging resistance to eprinomectin (resistance ratios of 1.00–1.34 for Cooperia, 0.99–1.65 for Haemonchus), the individual eprinomectin B1b component is procured to determine whether resistance is component‑specific or uniform across the B1a/B1b mixture. Sources: [1] Demeler J, von Samson‑Himmelstjerna G, Sangster NC. Parasitology. 2014;141(7):948-956. PMID: 24576444.

Environmental Fate Assessment and Eco‑Toxicological Modeling in Grazing Systems

The ecotoxicological ranking of eprinomectin as less harmful than ivermectin and doramectin to non‑target dung fauna (doramectin > ivermectin > eprinomectin >> moxidectin) [1] supports the selection of eprinomectin‑based products in sustainable livestock operations. However, the finding that delayed dung degradation was detected only for eprinomectin when data were pooled [2] creates a specific research need: to determine whether the B1a or B1b component is the primary driver of this delayed degradation effect. Researchers procuring pure eprinomectin B1b can separately assess its ecotoxicity against dung beetles (e.g., Onthophagus spp.) and other coprophagous insects, enabling component‑specific environmental risk assessment that cannot be performed with the mixed API. Sources: [1] Floate KD et al. Bull Entomol Res. 2002;92(6):471-481; [2] Jacobs CT, Scholtz CH. Onderstepoort J Vet Res. 2015;82(1):858.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for EprinomectinB1b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.